molecular formula C21H25N3O6S B2461051 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-24-0

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2461051
CAS No.: 899740-24-0
M. Wt: 447.51
InChI Key: WLYOUGDDISIHJX-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel compounds derived from related structures have been synthesized, aiming to explore their anti-inflammatory and analgesic properties. For instance, derivatives synthesized from visnaginone and khellinone demonstrated significant cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). This research indicates the therapeutic potential of these compounds in managing pain and inflammation.

  • Antimicrobial activities of some novel 1,2,4-Triazole derivatives have been investigated, revealing that certain synthesized compounds possess moderate to good activities against various microorganisms (Bektaş et al., 2007). This highlights the potential use of such compounds in developing new antimicrobial agents.

  • Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists, demonstrating potential applications in neurological and psychiatric conditions (Yoon et al., 2008). The study shows the importance of these compounds in modulating serotonin receptors, which are crucial for mood regulation and cognitive functions.

Structural and Analytical Applications

  • The synthesis and structural analysis of novel compounds, including their crystal structure studies and Hirshfeld surface analysis, have been conducted to better understand the molecular interactions and properties of these substances (Kumara et al., 2017). Such analyses are vital for the design and development of compounds with improved pharmacological profiles.

  • Liquid chromatography derivatization reagents have been developed, utilizing certain structural features for analytical purposes in identifying and quantifying various analytes (Wu et al., 1997). This demonstrates the application of these compounds in enhancing analytical methodologies for more accurate and sensitive detection of substances.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-28-18-5-3-17(4-6-18)23-9-11-24(12-10-23)31(26,27)13-8-22-21(25)16-2-7-19-20(14-16)30-15-29-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYOUGDDISIHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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